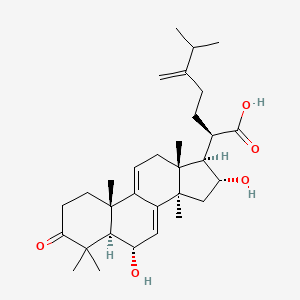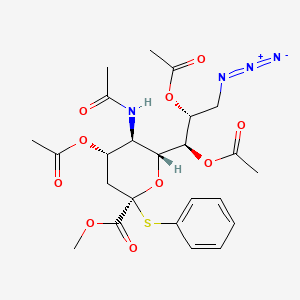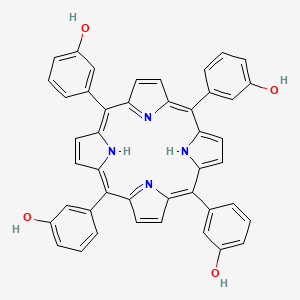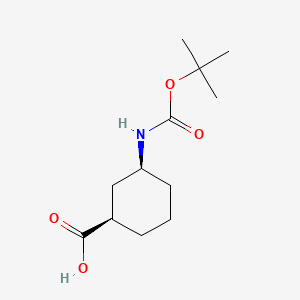
6alpha-Hydroxypolyporenic acid C
Übersicht
Beschreibung
6alpha-Hydroxypolyporenic acid C is a natural product from Wolfiporia cocos (Schw.) Ryv . It is a lanostane triterpenoid that can be isolated from the sclerotium of Poria cocos . It can be absorbed across intestinal epithelial cells .
Molecular Structure Analysis
The molecular structure of this compound is described as follows :Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are as follows :Wissenschaftliche Forschungsanwendungen
FXR Ligand and Anticholestatic Activity
6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a related compound to 6alpha-Hydroxypolyporenic acid C, has been synthesized as a potential ligand for the farnesoid X receptor (FXR). 6-ECDCA is a potent and selective FXR agonist, showing anticholestatic activity in an in vivo rat model of cholestasis (Pellicciari et al., 2002).
Activation of Liver X Receptor Alpha
Certain natural 6alpha-hydroxylated bile acids, including analogs similar to this compound, have been found to be specific activators of the nuclear liver X receptor alpha (LXRalpha). This receptor plays a crucial role in regulating cholesterol catabolism, which could be significant in the context of hypercholesterolemia (Song, Hiipakka, & Liao, 2000).
Cytotoxic and Antioxidant Activities
Lanostane-type triterpenes, including compounds like this compound, have been isolated from Poria cocos and studied for their biological activities. These compounds have shown significant cytotoxicity against human lung and prostate cancer cell lines, although they did not exhibit notable antioxidant activity (Zhou et al., 2008).
Pharmacological Potential in Autophagy and Parkinson’s Disease
Research indicates that the enhancement of TFEB-mediated autophagy, which could involve compounds like this compound, can alleviate neuronal death in oxidative stress-induced models of Parkinson’s Disease. This suggests potential therapeutic applications for such compounds in neurodegenerative diseases (Zhuang et al., 2020).
Wirkmechanismus
Mode of Action
It is known that the compound is a natural product from wolfiporia cocos (schw) Ryv .
Biochemical Pathways
It is known that the compound is a tetracyclic triterpene , a class of compounds known to interact with various biochemical pathways
Pharmacokinetics
It has been studied for its absorption across human intestinal epithelial (caco-2) cells in vitro . The compound is soluble in various organic solvents , which may influence its bioavailability.
Result of Action
As a natural product from Wolfiporia cocos (Schw.) Ryv
Action Environment
The action, efficacy, and stability of 6alpha-Hydroxypolyporenic acid C can be influenced by various environmental factors . For instance, the compound’s solubility in different solvents can affect its bioavailability . Additionally, storage conditions can impact the compound’s stability .
Eigenschaften
IUPAC Name |
(2R)-2-[(5R,6S,10S,13R,14R,16R,17R)-6,16-dihydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O5/c1-17(2)18(3)9-10-19(27(35)36)25-23(33)16-31(8)21-15-22(32)26-28(4,5)24(34)12-13-29(26,6)20(21)11-14-30(25,31)7/h11,15,17,19,22-23,25-26,32-33H,3,9-10,12-14,16H2,1-2,4-8H3,(H,35,36)/t19-,22+,23-,25+,26+,29-,30-,31+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSIOSASQDHZSI-OTNSLKBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CC(C4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=C[C@@H]([C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,8S,9S,12S,13S,15S,16R,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-15-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3028543.png)
![Bis-(4-bromo-phenyl)-[1,1';4',1'']terphenyl-4-yl-amine](/img/structure/B3028546.png)
![Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3028547.png)


![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B3028550.png)




